N-Methylation Imparts 72- to >1000-Fold Enhanced Protease Resistance vs. Non-Methylated Controls
N-methyl scanning mutagenesis of a functional G-protein binding peptide (DKLYWWEFL) demonstrated that single N-methyl amino acid substitutions enhance proteolytic resistance by 72- to >1000-fold compared to the non-methylated control peptide, while retaining target binding affinity (Kd ≈ 200 nM) [1]. In a systematic comparison of backbone modifications against a canonical serine protease, N-methyl-α-residue incorporation provided a measurable degree of proteolytic protection, though the magnitude of protection was dependent on modification position and the specific protease assayed [2]. This class-level inference applies to Boc-N-Me-D-Ser(Bzl)-OH: incorporation of its N-methyl-D-serine residue into a peptide sequence is expected to confer significant resistance to serine protease degradation compared to peptides containing non-methylated D-serine (e.g., from Boc-D-Ser(Bzl)-OH).
| Evidence Dimension | Proteolytic stability (fold-increase in peptide half-life) |
|---|---|
| Target Compound Data | N-methyl amino acid substitution: 72- to >1000-fold increase [1] |
| Comparator Or Baseline | Non-methylated control peptide (native sequence): baseline t½ (unspecified) |
| Quantified Difference | 72-fold minimum; >1000-fold maximum observed |
| Conditions | G-protein binding core motif peptide DKLYWWEFL; trypsin digestion assay; binding affinity preserved at Kd=200 nM |
Why This Matters
This level of protease resistance is critical for developing peptide therapeutics with extended in vivo half-life and reduced dosing frequency.
- [1] US Patent Application 20090325314. N-Methyl Scanning Mutagenesis. Filed June 5, 2008. (See Figure 1C for 72- to >1000-fold resistance data). View Source
- [2] Werner HM, Horne WS. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Chembiochem. 2016;17(8):712-718. View Source
